

Application Notes and Protocols for Sulfo-Cy7.5 Maleimide in Flow Cytometry

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Compound of Interest

Compound Name: *Sulfo-Cy7.5 maleimide*

Cat. No.: *B12406915*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Sulfo-Cy7.5 maleimide** for the fluorescent labeling of antibodies and their subsequent application in flow cytometry. Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye that offers significant advantages for flow cytometry, including a high extinction coefficient, good water solubility due to its sulfonate groups, and emission in a spectral region with minimal cellular autofluorescence.[1][2] This leads to an improved signal-to-noise ratio and enhanced sensitivity, making it an excellent choice for multicolor flow cytometry panels.[3]

The maleimide functional group of Sulfo-Cy7.5 reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins, to form a stable thioether bond.[4] This allows for targeted conjugation to antibodies, often after a mild reduction of disulfide bonds in the hinge region to generate reactive thiols.

Data Presentation

Spectral Properties of Sulfo-Cy7.5

Property	Value
Excitation Maximum (λ_{ex})	~788 nm[1][5]
Emission Maximum (λ_{em})	~808 nm[1]
Molar Extinction Coefficient (ϵ)	~222,000 $\text{cm}^{-1}\text{M}^{-1}$ [5]
Quantum Yield (Φ)	~0.21[5]
Solubility	Water, DMF, DMSO[5][6]

Recommended Parameters for Antibody Conjugation with Sulfo-Cy7.5 Maleimide

Parameter	Recommended Value	Notes
Antibody Concentration	2-10 mg/mL	Higher concentrations generally improve labeling efficiency.
Antibody Buffer	Thiol-free buffer (e.g., PBS, HEPES), pH 7.0-7.5	Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) will compete with the antibody for the maleimide dye and must be removed prior to conjugation. [7]
Dye:Antibody Molar Ratio	10:1 to 20:1	This is a starting recommendation and should be empirically optimized for each antibody to achieve the desired Degree of Labeling (DOL). [3]
Reaction Temperature	Room Temperature (20-25°C) or 4°C	Room temperature reactions are typically faster (e.g., 2 hours), while 4°C incubation can be performed overnight for more sensitive antibodies. [7]
Reaction Time	2 hours to overnight	

Typical Parameters for Cell Staining in Flow Cytometry

Parameter	Recommended Value	Notes
Cell Concentration	1 x 10 ⁷ cells/mL	This is a general range and the optimal concentration must be determined by titration for each antibody-cell combination.
Staining Volume	100 µL	
Antibody Concentration	0.1 - 10 µg/mL	
Incubation Temperature	4°C or on ice	
Incubation Time	30 minutes	To prevent antibody internalization and degradation.
Washing	2-3 times with cold staining buffer	

Example: Titration of Sulfo-Cy7.5 Labeled Anti-CD4 Antibody for Staining Human PBMCs

Antibody Concentration (µg/mL)	Mean Fluorescence Intensity (MFI) of CD4+ T-cells	Stain Index
10	15,500	150
5	15,200	165
2.5	14,800	180
1	13,500	175
0.5	11,000	150
0.1	5,500	80
0 (unstained)	100	1

Stain Index = (MFI positive - MFI negative) / (2 x Standard Deviation negative)

Experimental Protocols

Protocol 1: Antibody Conjugation with Sulfo-Cy7.5 Maleimide

This protocol describes the covalent conjugation of **Sulfo-Cy7.5 maleimide** to an antibody. It includes an optional step for the reduction of disulfide bonds to generate free thiol groups, which is often necessary for efficient labeling.

Materials:

- Antibody (in thiol-free buffer)
- **Sulfo-Cy7.5 maleimide**
- Anhydrous DMSO or DMF
- Reaction Buffer (e.g., PBS, pH 7.2, degassed)
- TCEP (Tris(2-carboxyethyl)phosphine) (optional, for reduction)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Prepare the Antibody:
 - Ensure the antibody is in a thiol-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
- (Optional) Antibody Reduction:
 - To generate free thiol groups, treat the antibody with a 10- to 20-fold molar excess of TCEP.
 - Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.

- Prepare the Dye Stock Solution:
 - Allow the vial of **Sulfo-Cy7.5 maleimide** to warm to room temperature.
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.
- Labeling Reaction:
 - Add the **Sulfo-Cy7.5 maleimide** stock solution to the (reduced) antibody solution. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
 - Collect the fractions containing the conjugated antibody (typically the first colored band to elute).
- Characterization of the Conjugate (Optional but Recommended):
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Sulfo-Cy7.5).
 - The DOL can be calculated using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - (A_{max} * CF)) * \epsilon_{dye})$ Where:
 - A_{max} = Absorbance at ~788 nm
 - A_{280} = Absorbance at 280 nm
 - $\epsilon_{protein}$ = Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG)

- ϵ_{dye} = Molar extinction coefficient of Sulfo-Cy7.5 at ~788 nm (~222,000 M⁻¹cm⁻¹)
- CF = Correction factor (A_{280} of the dye / A_{max} of the dye). This value is typically provided by the dye manufacturer.
- Storage:
 - Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide) and store at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.[\[8\]](#)

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining cell surface antigens using a Sulfo-Cy7.5-conjugated antibody.

Materials:

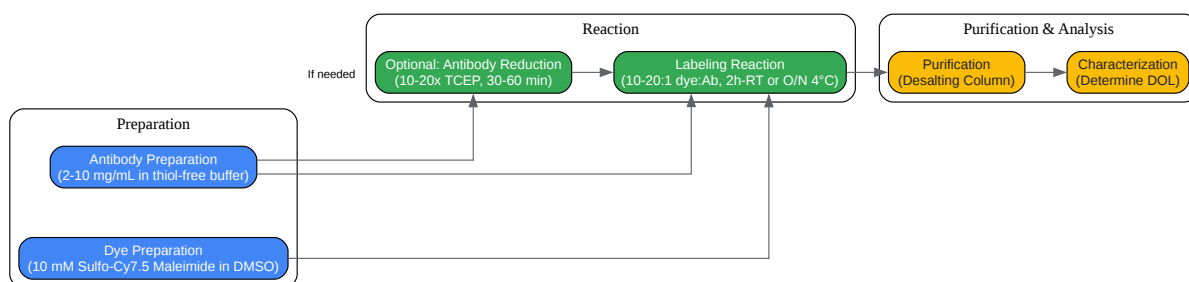
- Cells in suspension
- Sulfo-Cy7.5-conjugated antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fc Receptor Blocking Reagent (optional but recommended)
- Viability Dye (optional, with a different emission spectrum)
- FACS tubes (5 mL polystyrene round-bottom tubes)

Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
 - Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

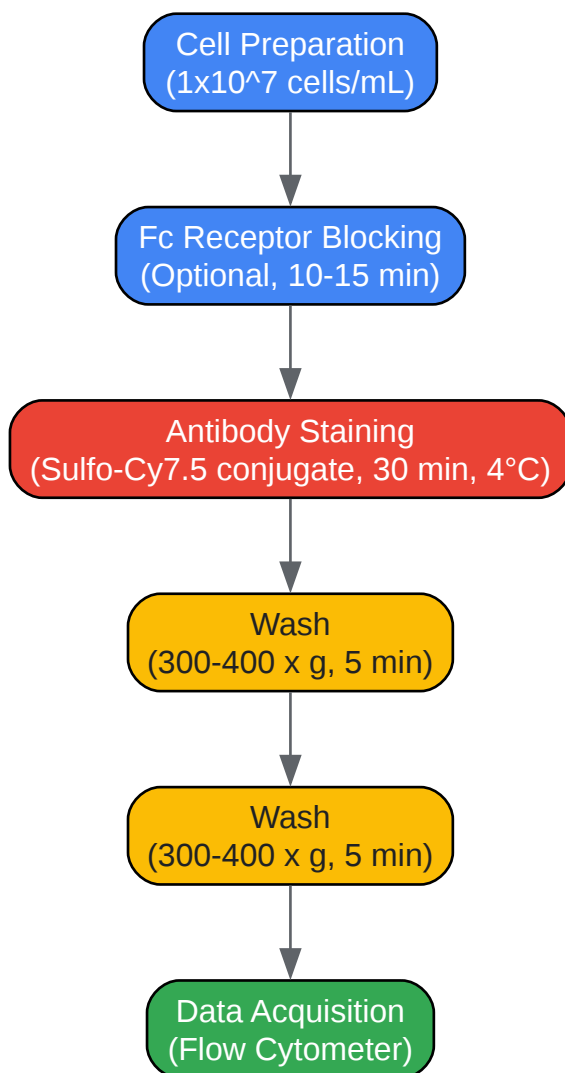
- Resuspend the cell pellet and perform a cell count and viability assessment. Adjust the cell concentration to 1×10^7 cells/mL in cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional but Recommended):
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into the required number of FACS tubes.
 - Add an Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C.
- Antibody Staining:
 - Add the predetermined optimal concentration of the Sulfo-Cy7.5-conjugated antibody to the cells.
 - Vortex gently and incubate for 30 minutes on ice or at 4°C, protected from light.
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes and carefully decant the supernatant.
 - Repeat the wash step two more times.
- Resuspension and Data Acquisition:
 - Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 μ L).
 - Analyze the samples on a flow cytometer equipped with the appropriate laser (e.g., 633 nm, 640 nm, or a red laser) and emission filter for Sulfo-Cy7.5 (e.g., a 780/60 nm bandpass filter).
 - Ensure that proper compensation controls (single-stained samples for each fluorochrome in the panel) are included to correct for any spectral overlap.

Visualizations



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Caption: Workflow for conjugating **Sulfo-Cy7.5 maleimide** to an antibody.



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Caption: Workflow for cell surface staining and flow cytometry analysis.

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